molecular formula C15H12ClN3 B1518770 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole CAS No. 1020043-28-0

4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole

Cat. No.: B1518770
CAS No.: 1020043-28-0
M. Wt: 269.73 g/mol
InChI Key: MYRBSCDFIIDPDV-UHFFFAOYSA-N
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Description

4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole is a heterocyclic organic compound characterized by its benzyl and phenyl groups attached to a triazole ring

Mechanism of Action

Target of Action

The primary targets of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It is known that triazoles, in general, can act as dna synthesis inhibitors . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Given that triazoles can inhibit DNA synthesis , it is plausible that this compound may affect pathways related to DNA replication and cell division. The downstream effects of these interactions require further investigation.

Result of Action

As a potential DNA synthesis inhibitor , it may cause cell cycle arrest or apoptosis, but this is speculative and requires experimental validation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the benzyl or phenyl groups can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced analogs with different chemical properties.

  • Substitution Products: Substituted derivatives with new functional groups.

Scientific Research Applications

4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

  • 4-Benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol

This comprehensive overview highlights the significance of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

4-benzyl-3-chloro-5-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-18-17-14(13-9-5-2-6-10-13)19(15)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBSCDFIIDPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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